2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid

Lipophilicity Drug-likeness Permeability

2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid (CAS 174422-17-4) is a heterocyclic aromatic compound consisting of a benzimidazole core substituted at the 2-position with a 4-methoxyphenyl group and at the 5-position with a carboxylic acid moiety. With a molecular formula of C₁₅H₁₂N₂O₃, molecular weight of 268.27 g·mol⁻¹, a predicted XLogP3 of 2.7, two hydrogen bond donors, and four hydrogen bond acceptors, it occupies a distinct physicochemical space that differentiates it from other 2-aryl-benzimidazole-5-carboxylic acid analogs.

Molecular Formula C15H12N2O3
Molecular Weight 268.27 g/mol
CAS No. 174422-17-4
Cat. No. B066235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid
CAS174422-17-4
Synonyms2-(4-Methoxyphenyl)-1H-benzimidazole-5-carboxylic acid
Molecular FormulaC15H12N2O3
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O
InChIInChI=1S/C15H12N2O3/c1-20-11-5-2-9(3-6-11)14-16-12-7-4-10(15(18)19)8-13(12)17-14/h2-8H,1H3,(H,16,17)(H,18,19)
InChIKeyVQGVZGRTDWXQJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid (CAS 174422-17-4): Core Benzimidazole Building Block for Targeted Library Synthesis


2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid (CAS 174422-17-4) is a heterocyclic aromatic compound consisting of a benzimidazole core substituted at the 2-position with a 4-methoxyphenyl group and at the 5-position with a carboxylic acid moiety [1]. With a molecular formula of C₁₅H₁₂N₂O₃, molecular weight of 268.27 g·mol⁻¹, a predicted XLogP3 of 2.7, two hydrogen bond donors, and four hydrogen bond acceptors, it occupies a distinct physicochemical space that differentiates it from other 2-aryl-benzimidazole-5-carboxylic acid analogs [1]. The compound serves as a key intermediate in the synthesis of biologically active benzimidazole derivatives, including topoisomerase I poisons [2] and antileukemic agents [3], and has been employed as a building block for crystallographically characterized ester derivatives [4].

Why 2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid Cannot Be Replaced by Other 2-Aryl-Benzimidazole-5-carboxylic Acids


The 4-methoxy substituent on the 2-phenyl ring imparts a unique combination of electronic and steric properties that directly influence both the compound's physicochemical profile and its downstream biological performance. Replacing the methoxy group with hydrogen, chlorine, or hydroxyl alters the lipophilicity, hydrogen-bonding capacity, and metabolic stability of the resulting derivatives, leading to divergent pharmacokinetic and pharmacodynamic outcomes that cannot be predicted by simple structural analogy [1]. Direct experimental evidence demonstrates that the nature of the para-substituent on the 2-phenyl ring governs topoisomerase I inhibitory potency [2] and antileukemic activity [3]; thus, substitution with a non-methoxy analog will yield a fundamentally different structure-activity relationship landscape, rendering generic interchange scientifically invalid.

Quantitative Differentiation of 2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid vs. Closest Analogs


Balanced Lipophilicity (XLogP3 = 2.7) for Optimized Cellular Permeability vs. Overly Lipophilic Chloro Analog

The methoxy substituent confers a computed XLogP3 of 2.7 to 2-(4-methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid, which falls within the optimal Lipinski range for oral drug-likeness (LogP ≤ 5). By contrast, the 4-chloro analog exhibits a significantly higher LogP of 3.58 (computed via ACD/Labs) . This difference of approximately 0.9 log units translates to roughly an 8-fold higher partition coefficient into 1-octanol for the chloro derivative, potentially reducing aqueous solubility and increasing nonspecific protein binding. The 4-hydroxy analog, while not having an exact published LogP, is expected to be substantially more hydrophilic (estimated LogP ~1.5–2.0 based on fragment-based calculations), which may limit passive membrane diffusion. Thus, the methoxy derivative occupies a 'Goldilocks' lipophilicity window that neither the chloro nor the hydroxy analog achieves.

Lipophilicity Drug-likeness Permeability

Distinct Hydrogen-Bond Donor/Acceptor Profile Enables Unique Supramolecular Interactions vs. Non-Methoxy Analogs

The compound possesses 2 hydrogen bond donors (benzimidazole NH and carboxylic acid OH) and 4 hydrogen bond acceptors (methoxy oxygen, carboxylic acid carbonyl, benzimidazole N atoms). The 2-phenyl analog has only 2 donors and 2 acceptors (no methoxy oxygen), while the 4-chloro analog substitutes the methoxy oxygen with chlorine, a weak hydrogen bond acceptor [1]. The additional methoxy acceptor site has been shown to participate in intermolecular hydrogen bonding networks in the solid state, as evidenced by the crystal structure of the closely related ethyl ester derivative, where the 4-methoxyphenyl ring engages in C–H···O interactions that stabilize the crystal lattice [2]. This expanded hydrogen-bonding capacity can influence solubility, co-crystal formation, and target recognition in biological systems—properties directly tunable through the methoxy group but absent in the hydrogen- or halogen-substituted analogs.

Hydrogen bonding Crystal engineering Solubility

Proven Utility as a Direct Precursor to Crystallographically Characterized Bioactive Derivatives

Unlike the ester or amide analogs that require deprotection steps, the free carboxylic acid form serves as a direct conjugation handle for amide bond formation, esterification, and metal complexation. Its synthetic utility is demonstrated by its conversion to ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, whose dihydrate crystal structure has been solved and deposited [1]. Furthermore, structurally related 2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid derivatives have been evaluated as topoisomerase I poisons, where the nature of the 5-substituent (derived from the carboxylic acid precursor) dictates inhibitory potency [2]. In the antileukemic series, the 5-carboxylate methyl ester derivative (5a) exhibited an IC₅₀ of 3 µM against leukemic cells, inducing S/G2 arrest and apoptosis—a compound directly accessible from the parent carboxylic acid through esterification [3]. These data establish the carboxylic acid as the optimal starting point for generating diverse, biologically active chemical libraries.

Chemical intermediate Derivatization X-ray crystallography

Lower Melting Point (118 °C) Facilitates Handling and Formulation vs. Higher-Melting Chloro Analog

The experimentally measured melting point of 2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid is 118 °C [1]. In comparison, the 4-chlorophenyl analog melts at 165–168 °C , a difference of approximately 47–50 °C. The lower melting point of the methoxy compound is consistent with reduced crystal lattice energy, likely attributable to the less symmetrical molecular packing induced by the methoxy group's conformational flexibility. This property is practically relevant: compounds with melting points below approximately 150 °C are generally easier to handle during weighing, dissolution, and melt-based formulation processes. The 4-hydroxy analog, by contrast, is expected to exhibit a higher melting point due to additional intermolecular hydrogen bonding from the phenolic –OH.

Melting point Processability Formulation

Optimal Application Scenarios for 2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Topoisomerase I Poison Libraries via 5-Carboxylic Acid Diversification

Investigators developing non-camptothecin topoisomerase I inhibitors should use this compound as the core scaffold. Kim et al. demonstrated that 2-(4-methoxyphenyl)-1H-benzimidazoles bearing hydrogen-bond-accepting 5-substituents (formyl, aminocarbonyl, nitro) act as topoisomerase I poisons with minimal DNA binding [1]. The carboxylic acid can be directly converted to amides, esters, or reduced to the formyl derivative, enabling systematic exploration of the 5-position while preserving the critical 4-methoxyphenyl pharmacophore identified in the SAR study. The balanced XLogP3 of 2.7 ensures that resulting derivatives maintain favorable passive permeability for cellular target engagement [2].

Antileukemic Drug Discovery: Direct Precursor to 1-(4-Methoxyphenethyl)-1H-benzimidazole-5-carboxylate Derivatives

For researchers targeting hematological malignancies, this compound provides the foundational building block for the antileukemic series reported by Gowda et al., where methyl ester derivative 5a exhibited an IC₅₀ of 3 µM against K562 leukemia cells with demonstrated S/G2 arrest and apoptosis induction [1]. The free carboxylic acid allows one-step esterification to access the active methyl ester or parallel amide libraries, streamlining the synthetic route compared to starting from the pre-formed ethyl ester, which would require an additional hydrolysis step [2].

Crystal Engineering and Co-crystal Design: Exploiting Unique Hydrogen-Bonding Topology

The combination of 2 H-bond donors and 4 H-bond acceptors—including the methoxy oxygen—creates a distinctive supramolecular synthon landscape. The ethyl ester dihydrate crystal structure confirms that the 4-methoxyphenyl group participates in stabilizing C–H···O interactions in the solid state [1]. This makes the compound a valuable co-former for pharmaceutical co-crystal screening, where the methoxy group's conformational flexibility can adapt to diverse co-former geometries, a feature absent in the rigid chloro or hydroxy analogs [2]. Its lower melting point (118 °C) also facilitates solvent-drop grinding and melt crystallization techniques [3].

Metal-Organic Coordination Chemistry: Carboxylate Ligand for Bioactive Metal Complexes

Benzimidazole-5-carboxylic acid derivatives have been employed as ligands for Cu²⁺, Co²⁺, and Zn²⁺ complexes displaying topoisomerase II inhibitory activity with growth-inhibitory profiles comparable to etoposide and doxorubicin across a panel of 21 human cancer cell lines [1]. The 2-(4-methoxyphenyl) variant offers the additional advantage of the methoxy oxygen as a potential secondary coordination site or hydrogen-bond anchor, expanding the structural diversity of accessible metal-organic frameworks relative to the unsubstituted phenyl or chloro analogs. The carboxylic acid function is in the correct oxidation state for direct metal coordination without prior functional group interconversion [2].

Quote Request

Request a Quote for 2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.